Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16535502
InChI: InChI=1S/3C5H7O2.Er/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
SMILES:
Molecular Formula: C15H21ErO6
Molecular Weight: 464.58 g/mol

Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-

CAS No.:

Cat. No.: VC16535502

Molecular Formula: C15H21ErO6

Molecular Weight: 464.58 g/mol

* For research use only. Not for human or veterinary use.

Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- -

Specification

Molecular Formula C15H21ErO6
Molecular Weight 464.58 g/mol
IUPAC Name erbium(3+);pentane-2,4-dione
Standard InChI InChI=1S/3C5H7O2.Er/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3
Standard InChI Key FGQSJRDKBCVFHH-UHFFFAOYSA-N
Canonical SMILES CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Er+3]

Introduction

Chemical Composition and Structural Characteristics

Molecular Architecture

Erbium(III) acetylacetonate belongs to the lanthanide acetylacetonate family, where the erbium(III) ion (Er3+\text{Er}^{3+}) is chelated by three bidentate acetylacetonate (acac\text{acac}^-) ligands. The resulting octahedral coordination geometry (OC-6-11\text{OC-6-11}) ensures steric stability and electronic delocalization, as evidenced by its InChIKey FGQSJRDKBCVFHH-UHFFFAOYSA-N. The canonical SMILES string CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Er+3] reflects the symmetrical binding of ligands to the central erbium ion.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC15H21ErO6\text{C}_{15}\text{H}_{21}\text{ErO}_6
Molecular Weight464.58 g/mol
IUPAC Nameerbium(3+);pentane-2,4-dione
PubChem CID131873879
Coordination GeometryOctahedral (OC-6-11)

Spectroscopic and Crystallographic Insights

The compound’s IR spectrum typically shows characteristic C=O stretching vibrations at 1,520–1,580 cm1^{-1} and Er–O bonds at 420–450 cm1^{-1}. X-ray diffraction studies reveal bond lengths of ~2.3 Å for Er–O, consistent with similar lanthanide acetylacetonates.

Synthesis and Reaction Dynamics

Conventional Synthesis Routes

Erbium(III) acetylacetonate is synthesized via the reaction of erbium chloride (ErCl3\text{ErCl}_3) or nitrate (Er(NO3)3\text{Er(NO}_3)_3) with 2,4-pentanedione in ethanol or methanol under reflux. The general reaction is:

ErCl3+3HC5H7O2Er(C5H7O2)3+3HCl\text{ErCl}_3 + 3\text{HC}_5\text{H}_7\text{O}_2 \rightarrow \text{Er(C}_5\text{H}_7\text{O}_2)_3 + 3\text{HCl}

The product is purified through recrystallization from nonpolar solvents, yielding air-stable crystals.

Ligand Exchange and Thermal Behavior

Thermogravimetric analysis (TGA) shows decomposition initiating at 220°C, proceeding through ligand loss and eventual formation of erbium oxide (Er2O3\text{Er}_2\text{O}_3). Ligand exchange reactions with stronger field ligands (e.g., bipyridine) occur in polar aprotic solvents, altering coordination spheres and optical properties.

Optical and Electronic Properties

Luminescence and Energy Transfer

Erbium(III) acetylacetonate exhibits sharp emission bands at 1,540 nm (telecom C-band) due to 4I13/24I15/2^4\text{I}_{13/2} \rightarrow ^4\text{I}_{15/2} transitions. This near-infrared luminescence is exploited in optical amplifiers and fiber lasers. The acetylacetonate ligands act as sensitizers, absorbing UV light and transferring energy to the Er3+\text{Er}^{3+} ion via triplet states.

Magnetic Susceptibility

Magnetic measurements reveal paramagnetic behavior with a magnetic moment of ~9.5 µB, consistent with the Er3+\text{Er}^{3+} electronic configuration (4I15/2^4\text{I}_{15/2}).

Applications in Advanced Technologies

Thin-Film Deposition

The compound serves as a precursor in chemical vapor deposition (CVD) for erbium-doped thin films. Films deposited at 400–600°C exhibit uniform morphology and high erbium content, suitable for waveguide amplifiers.

Electroluminescent Devices

Incorporating Er(III) acetylacetonate into organic light-emitting diodes (OLEDs) enhances near-infrared emission efficiency. Device lifetimes exceeding 1,000 hours at 10 mA/cm2^2 have been reported.

Table 2: Key Applications and Performance Metrics

ApplicationPerformance MetricReference
Optical AmplifiersGain: 20 dB/cm @ 1,540 nm
OLEDsEQE: 8.2%; Lifetime: 1,200 h
MRI Contrast AgentsRelaxivity: 12 mM1^{-1}s1^{-1}

Biomedical Imaging

Aqueous dispersions functionalized with polyethylene glycol (PEG) show promise as MRI contrast agents, with relaxivities comparable to commercial gadolinium complexes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator